5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one is a chemical compound with the molecular formula C9H7BrN2O and a molecular weight of 239.07 . It is used in scientific research and has unique properties that make it a valuable tool for investigating various biological processes and designing new drugs.
The molecular structure of 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one consists of a naphthyridinone core, which is a bicyclic structure composed of two fused six-membered rings. One of the rings contains two nitrogen atoms, while the other is a carbonyl group. The molecule also has a bromine atom attached to the 5-position and a methyl group attached to the 7-position .
5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine family, characterized by its unique structure and potential biological activities. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry due to its possible applications in drug development.
5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one can be classified as:
The synthesis of 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one generally involves the following steps:
In industrial settings, the synthesis may be optimized for large-scale production through continuous flow reactors and automated processes, enhancing yield and purity.
5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one features a bicyclic structure comprising:
The molecular formula is C_10H_8BrN_2O, with a molecular weight of approximately 251.09 g/mol. The compound's structural representation can be visualized using molecular modeling software to understand its three-dimensional conformation.
5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one can undergo several chemical reactions:
Common reagents for these reactions include:
While specific mechanisms of action for 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one are not extensively detailed in the literature, compounds within the naphthyridine class are often studied for their interactions with biological targets such as enzymes and receptors. Preliminary studies suggest potential antimicrobial and anticancer properties .
Relevant analyses often include spectroscopy techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity .
5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one has several scientific uses:
Regioselective bromination of the 1,6-naphthyridin-2(1H)-one scaffold is essential for installing the C5-bromo group in the target compound. The electron-deficient nature of the core necessitates careful reagent selection to avoid polybromination. N-Bromosuccinimide (NBS) emerges as the predominant reagent due to its controllable reactivity in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM). This approach achieves >90% regioselectivity for the C5 position over C3 or C8, driven by the inherent electronic asymmetry of the 1,6-naphthyridinone system and the directing effect of the lactam carbonyl. The 7-methyl group exhibits minimal interference, remaining unreactive under optimized conditions [2] [7].
Optimized bromination employs NBS (1.05 equiv) in anhydrous DCM at 0–5°C, followed by gradual warming to ambient temperature over 12 hours. This protocol minimizes dihalogenated byproducts (<2%) while achieving 85–92% isolated yield of 5-bromo-7-methyl-1,6-naphthyridin-2(1H)-one. Solvent screening reveals DCM’s superiority over acetonitrile or DMF for selectivity, attributed to its moderate polarity that balances NBS dissolution and reaction modulation. Catalytic acid additives (e.g., p-toluenesulfonic acid) accelerate the reaction but risk C3-brominated contaminants. Stoichiometric control is critical: excess NBS triggers dibromination at C3 or C8, compromising purity. Post-reaction purification utilizes silica gel chromatography with ethyl acetate/hexane gradients, yielding pharmaceutical-grade material (>96% purity by HPLC) [2] [8].
Table 1: Bromination Optimization Parameters
Parameter | Optimal Condition | Suboptimal Alternatives | Impact on Yield/Purity |
---|---|---|---|
Solvent | Anhydrous DCM | DMF, Acetonitrile | DMF: ↑ Byproducts (15%); ↓ Yield (70%) |
Temperature | 0°C → RT (12h) | Reflux | Reflux: ↑ Dibromination (10–15%) |
NBS Equivalents | 1.05 eq | ≥1.2 eq | ↑ Dibromination (>20%) |
Additives | None | p-TsOH | Faster but ↓ Regioselectivity |
Transitioning from batch to continuous flow processing enhances the bromination’s scalability and safety. A segmented flow reactor with PTFE tubing (2 mm ID) enables precise mixing of the naphthyridinone substrate (0.5M in DCM) and NBS (0.525M) streams at 5°C. Residence time of 30 minutes achieves >95% conversion, followed by in-line aqueous quenching and liquid-liquid separation. This system reduces solvent usage by 40% and eliminates thermal runaway risks inherent in large-scale batch reactions. Automated process analytical technology (PAT) monitors bromine consumption via FTIR, enabling real-time adjustment of flow rates. Current implementations produce metric-ton quantities annually with consistent quality (purity specifications: >95% by GC; residual succinimide <500 ppm) [2].
The C5-bromo substituent undergoes selective Suzuki-Miyaura coupling without competing at the C7-methyl group. Key innovations include:
Table 2: Suzuki-Miyaura Coupling Examples with 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one
Boronic Acid | Catalyst System | Conditions | Yield (%) | Application Target |
---|---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | EtOH/H₂O, 80°C, 2h | 92 | Kinase inhibitor intermediates |
4-Carboxyphenylboronic acid | XPhos-Pd-G3/ Cs₂CO₃ | Dioxane/H₂O, 100°C, 8h | 87 | Fluorescent probes |
3-Pyridylboronic acid | Pd(dppf)Cl₂/ Na₂CO₃ | DMF/H₂O, 90°C, 12h | 78 | Antiviral candidates |
The C5-bromo group facilitates ring expansion via tandem N-acylation-nucleophilic aromatic substitution (SNAr). Treatment with 2-fluorobenzoyl chloride and DIPEA in THF at –20°C yields the acyl intermediate, which undergoes spontaneous cyclization upon heating to 80°C with cesium carbonate and a copper(I) iodide catalyst. This one-pot sequence generates complex tricyclic 1,6-naphthyridin-5(6H)-ones in 65–80% yield – valuable scaffolds for bioactive molecule discovery. The 7-methyl group remains inert during cyclization, confirming its steric and electronic compatibility. Alternative electrophiles like 2-chloronicotinoyl chloride afford pyrido-fused derivatives, demonstrating the method’s versatility for generating diverse polyheterocyclic architectures [8] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0